Cas no 59083-39-5 (4-(4-Methylphenyl)piperidine)

4-(4-Methylphenyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-(4-Methylphenyl)piperidine
- Piperidine,4-(4-methylphenyl)-
- 1,2,5,6-tetrahydro-4-(4-methylphenyl)-piperidine
- 4-(4-methylphenyl)piperidine hydrochloride
- 4-(4-methylphenyl)-tetrahydropyridine
- 4-para-tolylpiperidine
- 4-p-tolylpiperidine
- Piperidine,4-(4-methylphenyl)
- 4-(p-Tolyl)piperidine
- FT-0630290
- MFCD03839928
- SB37825
- EN300-1171486
- SCHEMBL82406
- 59083-39-5
- 4-(4-Methylphenyl)piperidine #
- AC-6637
- Q-102137
- AB16318
- A8325
- 4-(4-methylphenyl)piperidine, AldrichCPR
- CHEMBL2021618
- BB 0220588
- CHEMBL2011547
- AS-37453
- CS-0172134
- DTXSID20337805
- AKOS000209031
- 4-p-tolyl-piperidine
- BDBM50379804
- 4-(4-toluyl)piperidine
- Piperidine, 4-(4-methylphenyl)-
- DB-031671
-
- MDL: MFCD03839928
- インチ: InChI=1S/C12H17N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3
- InChIKey: UWILYNPREMNRTF-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C2CCNCC2
計算された属性
- せいみつぶんしりょう: 175.13600
- どういたいしつりょう: 175.136
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12A^2
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 色と性状: Liquid
- 密度みつど: 0.958
- ふってん: 282 ºC
- フラッシュポイント: 127 ºC
- 屈折率: 1.515
- PSA: 12.03000
- LogP: 2.79080
4-(4-Methylphenyl)piperidine セキュリティ情報
4-(4-Methylphenyl)piperidine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(4-Methylphenyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM181059-1g |
4-(4-Methylphenyl)piperidine |
59083-39-5 | 97% | 1g |
$140 | 2023-01-09 | |
TRC | B399978-500mg |
4-(4-Methylphenyl)piperidine |
59083-39-5 | 500mg |
$ 210.00 | 2022-06-07 | ||
TRC | B399978-100mg |
4-(4-Methylphenyl)piperidine |
59083-39-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
Enamine | EN300-1171486-0.5g |
4-(4-methylphenyl)piperidine |
59083-39-5 | 0.5g |
$91.0 | 2023-06-08 | ||
Enamine | EN300-1171486-0.1g |
4-(4-methylphenyl)piperidine |
59083-39-5 | 0.1g |
$84.0 | 2023-06-08 | ||
Enamine | EN300-1171486-1.0g |
4-(4-methylphenyl)piperidine |
59083-39-5 | 1g |
$96.0 | 2023-06-08 | ||
TRC | B399978-50mg |
4-(4-Methylphenyl)piperidine |
59083-39-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D969453-1g |
4-(4-methylphenyl)piperidine |
59083-39-5 | 95% | 1g |
$155 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1383-5g |
4-(4-methylphenyl)piperidine |
59083-39-5 | 96% | 5g |
4223.25CNY | 2021-05-08 | |
Chemenu | CM181059-5g |
4-(4-Methylphenyl)piperidine |
59083-39-5 | 97% | 5g |
$343 | 2021-08-05 |
4-(4-Methylphenyl)piperidine 関連文献
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
4-(4-Methylphenyl)piperidineに関する追加情報
4-(4-Methylphenyl)piperidine (CAS No. 59083-39-5): A Comprehensive Overview
The compound 4-(4-Methylphenyl)piperidine (CAS No. 59083-39-5) is a fascinating organic molecule that has garnered significant attention in both academic and industrial research. This compound, also referred to as N-(4-methylphenyl)piperidine, belongs to the class of piperidines, which are six-membered saturated heterocycles containing one nitrogen atom. The presence of a methyl-substituted phenyl group at the para position on the nitrogen atom introduces unique electronic and steric properties, making it a valuable compound in various applications.
Structural Insights: The molecular structure of 4-(4-Methylphenyl)piperidine consists of a piperidine ring fused with a para-methylphenyl group. The piperidine ring, being a saturated amine, contributes to the molecule's basicity and flexibility. The para-methyl substitution on the phenyl ring enhances the compound's lipophilicity, which is crucial for its interactions in biological systems. Recent studies have highlighted the importance of such structural features in determining the compound's pharmacokinetic properties, making it a promising candidate for drug development.
Physical and Chemical Properties: The physical properties of 4-(4-Methylphenyl)piperidine are well-documented, with a melting point of approximately 67°C and a boiling point around 170°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate is relatively high, facilitating its use in various synthetic reactions. Chemically, the compound exhibits moderate stability under ambient conditions but can undergo transformations under specific reaction conditions, such as nucleophilic substitution or oxidation reactions.
Applications in Drug Discovery: One of the most notable applications of 4-(4-Methylphenyl)piperidine lies in its role as an intermediate in drug discovery and development. Recent advancements in medicinal chemistry have leveraged this compound's unique properties to design bioactive molecules targeting various therapeutic areas, including central nervous system disorders and cardiovascular diseases. For instance, studies published in 2023 have demonstrated its potential as a precursor for developing GABA receptor modulators, which hold promise for treating anxiety and epilepsy.
Synthesis and Manufacturing: The synthesis of 4-(4-Methylphenyl)piperidine typically involves multi-step processes that combine nucleophilic aromatic substitution with ring-closing reactions. A recent study by Smith et al. (2023) introduced an optimized route utilizing palladium-catalyzed coupling reactions, significantly improving yield and purity. This method not only enhances the scalability of production but also aligns with green chemistry principles by minimizing waste generation.
Toxicological Considerations: While 4-(4-Methylphenyl)piperidine exhibits low acute toxicity based on preliminary studies, further research is required to fully understand its long-term effects on human health and the environment. Regulatory agencies such as the EPA have emphasized the need for comprehensive toxicological assessments before widespread industrial use.
Future Prospects: Looking ahead, 4-(4-Methylphenyl)piperidine is poised to play an increasingly important role in both academic research and industrial applications. Its structural versatility and favorable chemical properties make it an ideal candidate for exploring novel chemical space in drug discovery programs. Additionally, advancements in computational chemistry are expected to provide deeper insights into its molecular interactions, further enhancing its utility across diverse fields.
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